![molecular formula C26H22N4O4 B2441494 N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251695-12-1](/img/no-structure.png)

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

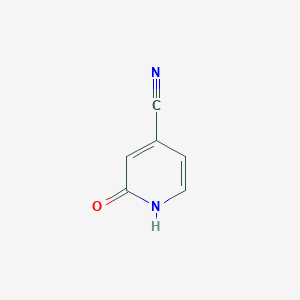

“N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as microtubulin polymerization inhibitors . They have shown moderate to potent anti-proliferative activities against a panel of cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves a conformational restriction strategy . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis

The structure-activity relationships (SAR) of [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the binding energy values against the FP-2 ranged from 15.9 to 14 kcal/mol when compared to the reference ligand with -10.80 kcal/mol .Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine. This intermediate is then reacted with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine. Finally, this compound is reacted with sodium azide and copper sulfate to form the desired product, N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.", "Starting Materials": [ "3,5-dimethylbenzene-1-sulfonyl chloride", "2-methylbenzylamine", "3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine.", "Step 2: React N-(3,5-dimethylphenyl)-2-methylbenzylamine with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine.", "Step 3: React N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide (DMF) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide." ] } | |

Numéro CAS |

1251695-12-1 |

Nom du produit |

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Formule moléculaire |

C26H22N4O4 |

Poids moléculaire |

454.486 |

Nom IUPAC |

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

Clé InChI |

YGRJWJRUQJAABK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)

![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)

![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)

![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)

![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)